
N-methyl-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H8F3N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Substitution: One common method to synthesize N-methyl-N-(trifluoromethyl)aniline involves the direct substitution of aniline with methyl and trifluoromethyl groups. This can be achieved through nucleophilic substitution reactions.
Catalytic Methods: Palladium-catalyzed amination is another method used to synthesize this compound.
Industrial Production: Industrial production methods often involve the use of chlorotrifluoromethane (CF3Cl) reacting with aniline in the presence of a base catalyst to produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions, where the nitrogen atom is oxidized to form nitroso or nitro derivatives.
Reduction: This compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: N-methyl-N-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is used in the development of drugs, particularly those targeting the central nervous system and cardiovascular diseases.
Industry:
Polymer Production: this compound is used in the production of high-performance polymers and materials.
Dye Manufacturing: It is also used in the synthesis of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-methyl-4-(trifluoromethyl)aniline: This compound has a similar structure but with the trifluoromethyl group at the para position.
N-methyl-3-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group at the meta position.
Uniqueness:
Position of Substituents: The position of the trifluoromethyl group in N-methyl-N-(trifluoromethyl)aniline makes it unique compared to its isomers. This positional difference can significantly affect the compound’s chemical reactivity and biological activity.
Chemical Properties: The presence of both methyl and trifluoromethyl groups on the nitrogen atom imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H8F3N |
|---|---|
Molekulargewicht |
175.15 g/mol |
IUPAC-Name |
N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-12(8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
FNRXCKVBBBDWCH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




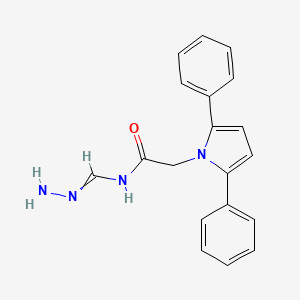


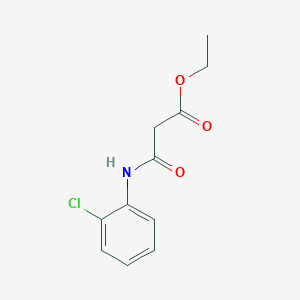
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
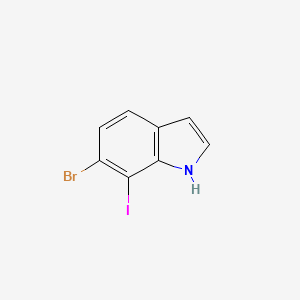
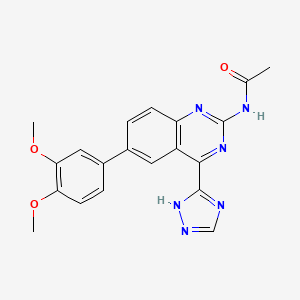

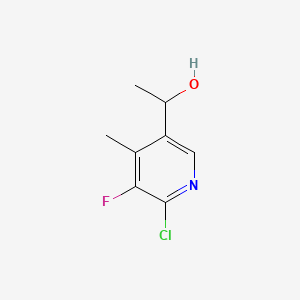
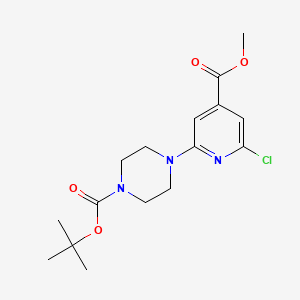
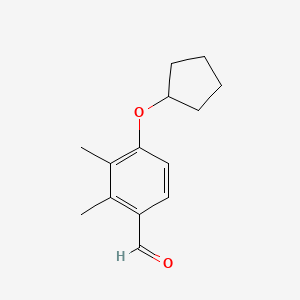
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
